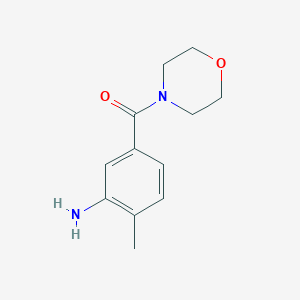

2-Methyl-5-(morpholine-4-carbonyl)aniline

Description

Properties

IUPAC Name |

(3-amino-4-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUCCBZBIGZLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Transformations Involving the Compound Scaffold

Elucidation of Reaction Pathways and Transition States

The reactivity of the 2-Methyl-5-(morpholine-4-carbonyl)aniline scaffold is governed by the interplay of its aniline (B41778) and morpholine (B109124) carboxamide moieties. The elucidation of reaction pathways involves a detailed analysis of how these groups behave under various reaction conditions, including their participation in electrophilic, nucleophilic, and transfer reactions.

Analysis of Electrophilic and Nucleophilic Mechanisms in Aromatic and Carbonyl Chemistry

The chemical nature of this compound features both nucleophilic and electrophilic centers, which define its role in aromatic and carbonyl chemistry. masterorganicchemistry.comkhanacademy.org

Nucleophilic Character : The primary nucleophilic site is the nitrogen atom of the aniline group, which possesses a lone pair of electrons. This makes it reactive towards a variety of electrophiles. The aromatic ring itself, activated by the amino group, can also act as a nucleophile in electrophilic aromatic substitution reactions. In reactions of aniline derivatives with electrophilic partners, the formation of a new bond at the nitrogen or the aromatic ring is a common outcome. For instance, in nucleophilic aromatic substitution reactions, substituted anilines act as the incoming nucleophile, displacing a leaving group on another aromatic system. researchgate.net The rate of such reactions is influenced by the electronic properties of substituents on the aniline ring. researchgate.net The mechanism often involves the formation of a zwitterionic intermediate (a Meisenheimer complex), followed by deprotonation. researchgate.net

Electrophilic Character : The most significant electrophilic site within the molecule is the carbonyl carbon of the morpholine-4-carbonyl group. This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. Reactions at this site typically follow a nucleophilic acyl substitution pathway. The morpholine nitrogen, being part of an amide, is significantly less nucleophilic than the aniline nitrogen.

The interplay between these centers governs the molecule's reactivity. The vast majority of reactions in organic chemistry involve the interaction between a nucleophile, which donates an electron pair, and an electrophile, which accepts it. masterorganicchemistry.com

Mechanistic Studies of Hydrogen Transfer Reactions in Amine and Imine Synthesis

Hydrogen transfer reactions offer an alternative to using high-pressure molecular hydrogen for reductions and are fundamental in the synthesis and transformation of amines. nih.gov These reactions, where a sacrificial donor molecule provides the hydrogen, can be categorized into several mechanistic pathways. nih.gov

One key application is the synthesis of amines via the reduction of nitro groups or the reductive amination of carbonyl compounds. The aniline moiety of the target compound could conceptually be synthesized from the corresponding nitroaromatic precursor via catalytic transfer hydrogenation. This process typically involves a metal catalyst and a hydrogen donor like ammonium (B1175870) formate (B1220265) or isopropanol.

Furthermore, the aniline group can participate in reactions that proceed through imine intermediates under hydrogen transfer conditions. uniss.it In what is known as "borrowing hydrogen" methodology, an amine can be temporarily dehydrogenated to an imine, which then acts as an electrophile. After reacting, the hydrogen is returned to the molecule in a subsequent reduction step. This allows for the formation of new C-N bonds without the need to pre-synthesize the imine. uniss.it

Solvolysis Mechanisms of Carbamoyl (B1232498) Chloride Derivatives

The morpholine-4-carbonyl group is structurally related to carbamoyl chlorides, specifically 4-morpholinecarbonyl chloride. Mechanistic studies on the solvolysis of these derivatives provide insight into the stability and reactivity of this functional group. Disubstituted carbamoyl chlorides, including morpholino derivatives, are important synthetic intermediates. nih.govnih.govresearchgate.net

Investigations into the solvolysis of these compounds show that the reaction typically proceeds through a dissociative SN1 mechanism. nih.govnih.govresearchgate.net This pathway involves the rate-limiting departure of the chloride ion to form a planar, resonance-stabilized carbamoyl cation intermediate. This intermediate is then rapidly captured by the solvent (e.g., water, alcohol) to yield the final product.

Table 1: Comparison of Solvolysis Reactivity for Cyclic Carbamoyl Chlorides

| Compound | Relative Reactivity | Mechanistic Note |

|---|---|---|

| 1-Piperidinecarbonyl chloride | ~10x faster than morpholine derivative | The electron-donating nature of the piperidine (B6355638) nitrogen stabilizes the carbamoyl cation intermediate more effectively. |

| 4-Morpholinecarbonyl chloride | Slower | The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring destabilizes the carbamoyl cation, slowing the rate of the SN1 reaction. nih.gov |

Data derived from comparative studies mentioned in the literature. nih.gov The exact factor can vary with the solvent.

The intermediate values for entropies of activation in some solvents suggest that the mechanism is not always straightforward and may have some bimolecular character, but the SN1 pathway is generally dominant. nih.gov

Carbon Dioxide Insertion and Reduction Mechanisms in N-Formylation

N-formylation of amines using carbon dioxide as a C1 source is a green and attractive synthetic method. mdpi.comnih.gov This transformation, applied to the aniline nitrogen of this compound, would involve the insertion of CO₂ followed by reduction, typically using a hydrosilane. Mechanistic studies have proposed several pathways for this reaction.

Pathway 1: Direct CO₂ Insertion into Hydrosilane : This pathway, which involves the direct reaction of CO₂ with the reducing agent to form a formoxysilane intermediate, is generally not favored for amines with higher basicity. acs.org

Pathway 2: Base-Catalyzed Hydrosilane Activation : In the presence of a base catalyst or for more basic amines, the amine first reacts with CO₂ to form a carbamate (B1207046) salt. This carbamate then activates the hydrosilane, facilitating the reduction of CO₂. DFT calculations and kinetic studies support this pathway for the formylation of N-methylaniline, which serves as a good model for the aniline moiety in the target compound. acs.org

Pathway 3: Catalyst-Mediated CO₂ Insertion : An alternative mechanism proposes that a catalyst, such as ethylenediaminetetraacetic acid (EDTA), first activates the hydrosilane (e.g., phenylsilane) via nucleophilic attack. CO₂ then inserts into the highly reactive Si-H bond of this activated complex to form a formate silanolate intermediate, which subsequently formylates the amine and regenerates the catalyst. mdpi.com

The chemoselectivity between N-formylation and N-methylation can sometimes be controlled by the stoichiometry of the reducing agent, which influences the concentration of key intermediates. rsc.org

Role of Intermediates in Reaction Control and Product Selectivity

The course and outcome of chemical reactions are often dictated by the formation and fate of transient reactive intermediates. Identifying these species is key to understanding reaction mechanisms and controlling product selectivity. lumenlearning.com

Identification and Characterization of Reactive Intermediates

Several key reactive intermediates can be postulated or have been identified in transformations involving scaffolds similar to this compound.

Carbamoyl Cation : As discussed in the context of solvolysis, the (4-morpholino)carbonyl cation is a critical intermediate formed during SN1 reactions of corresponding carbamoyl chloride derivatives. nih.gov Its stability, which is influenced by the electronic properties of the morpholine ring, directly controls the reaction rate.

Meisenheimer Complex (σ-adduct) : In nucleophilic aromatic substitution reactions where the aniline ring might act as a nucleophile, the reaction proceeds through a Meisenheimer complex. This is a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the electron-deficient aromatic ring. The stability of this intermediate can influence whether the substitution pathway is kinetically or thermodynamically favored. researchgate.net

Carbamate Salts and Formate Silanolate Intermediates : During N-formylation with CO₂, the formation of a carbamate salt from the reaction of the aniline with CO₂ has been observed spectroscopically. acs.org This intermediate plays a crucial role in activating the hydrosilane reductant. acs.org In catalyst-driven systems, a formate silanolate species, formed by the insertion of CO₂ into an activated Si-H bond, is the key formylating agent. mdpi.com The controlled generation of these intermediates is essential for achieving high yields and selectivity in the formylation reaction.

Trapping Experiments for Short-Lived Species in Complex Reactions

In the study of complex chemical reactions involving scaffolds like this compound, the direct observation of short-lived, highly reactive intermediates such as radicals, carbocations, or nitrenes is often challenging. Trapping experiments are a crucial indirect method to confirm the existence of these transient species. This technique involves introducing a "trapping agent" into the reaction mixture. The trapping agent is a compound specifically chosen to react rapidly and selectively with the suspected intermediate, forming a stable, characterizable product.

The choice of a trapping agent is critical and depends on the nature of the intermediate being investigated. For instance, if a radical intermediate is proposed, a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,4-cyclohexadiene (B1204751) might be employed. The formation of a stable adduct between the intermediate and the trapping agent provides strong evidence for the intermediate's transient existence and can offer insights into its structure and reactivity.

For reactions involving the aniline moiety of this compound, such as diazotization followed by substitution, trapping experiments could be designed to intercept a potential aryl cation or radical intermediate. The identification of the trapped product via spectroscopic methods (e.g., NMR, mass spectrometry) would be a key piece of evidence in elucidating the reaction pathway.

Kinetic and Isotopic Labeling Studies to Unravel Reaction Dynamics

Kinetic studies are fundamental to understanding the dynamics of a chemical reaction. By measuring the rate of a reaction under various conditions (e.g., concentration of reactants, temperature, solvent), a rate law can be determined. The rate law provides a mathematical description of the reaction's dependency on the concentration of each reactant and can reveal which species are involved in the rate-determining step of the mechanism. For transformations of this compound, kinetic data could differentiate between proposed mechanistic pathways, such as whether a reaction is unimolecular or bimolecular in its key step.

Isotopic labeling is a powerful complementary technique used to trace the fate of specific atoms throughout a reaction. By replacing an atom in the this compound scaffold with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's position in the products. This information is invaluable for tracking bond-breaking and bond-forming events.

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. A significant KIE is often observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, deuterating the methyl group or the N-H bond of the aniline could reveal their involvement in the slowest step of a given transformation.

Origin of Regioselectivity and Stereoselectivity in Synthetic Pathways

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the preference for the formation of one stereoisomer over another. Understanding and controlling both are critical in modern organic synthesis.

For a substituted aniline like this compound, the existing substituents (the methyl group and the morpholine-4-carbonyl group) will exert electronic and steric influences on incoming reagents. In electrophilic aromatic substitution reactions, for instance, the activating, ortho-, para-directing nature of the amino and methyl groups would compete with the deactivating, meta-directing nature of the carbonyl group. The observed regioselectivity of a reaction would be a result of the interplay of these directing effects.

Computational modeling, such as density functional theory (DFT) calculations, is often used to rationalize and predict the origin of regioselectivity and stereoselectivity. By calculating the energies of different possible transition states leading to various products, chemists can determine the lowest energy pathway, which corresponds to the major product observed experimentally. These theoretical studies, when combined with experimental data, provide a deep understanding of the factors controlling the reaction's outcome. For chiral transformations involving the this compound scaffold, understanding the steric and electronic interactions in the transition state would be key to explaining the observed stereoselectivity.

Computational Chemistry and Spectroscopic Characterization for Structural and Mechanistic Insights

Computational Modeling for Mechanistic Understanding and Reaction Prediction

Computational chemistry serves as a powerful tool for predicting molecular properties, understanding reaction mechanisms, and interpreting experimental results where empirical data is unavailable.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of electronic structure and energy. For a substituted aniline (B41778) like 2-Methyl-5-(morpholine-4-carbonyl)aniline, DFT can be instrumental in predicting its reactivity.

DFT calculations are frequently employed to elucidate the mechanisms of reactions involving aniline derivatives. acs.org For instance, in electrophilic aromatic substitution reactions, the regioselectivity—the preference for reaction at one position over another—is governed by the activation energies of the transition states for substitution at each possible site. By modeling these transition states, DFT can predict the most likely products. researchgate.netacs.org Calculations would reveal how the electron-donating amine and methyl groups, and the electron-withdrawing morpholine-carbonyl group, influence the electron density around the aromatic ring, thereby directing incoming electrophiles. The transition state energetics, calculated as the energy difference between the reactants and the highest point on the reaction pathway, determine the reaction rate, with lower energy barriers indicating faster reactions. acs.org While a specific DFT study on the regioselectivity of this compound is not available in the reviewed literature, this methodology remains the standard for such predictions.

Theoretical calculations are crucial for determining the three-dimensional structure and conformational preferences of flexible molecules. mdpi.comnih.gov The compound this compound possesses several rotatable bonds: between the aromatic ring and the carbonyl group, and within the morpholine (B109124) ring itself.

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic techniques provide direct experimental evidence for the structure and bonding within a molecule.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Although a published spectrum for this compound was not found, a predicted spectrum can be constructed based on well-established chemical shift data for its structural components. nih.govlibretexts.org

Proton (¹H) NMR: The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. The aromatic protons would appear as complex multiplets in the aromatic region. The amine (-NH₂) protons would likely appear as a broad singlet that can exchange with D₂O. libretexts.org The methyl group protons would be a singlet in the aliphatic region. The morpholine ring protons, being diastereotopic, would appear as two distinct multiplets, typically around 3.7 ppm (for protons adjacent to oxygen) and 3.5 ppm (for protons adjacent to nitrogen). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (CH ) | ~6.7-7.2 | Multiplet (m) | 3H |

| Amine (-NH ₂) | ~3.5-4.5 | Broad Singlet (br s) | 2H |

| Morpholine (-O-CH ₂-) | ~3.7 | Triplet-like (t) | 4H |

| Morpholine (-N-CH ₂-) | ~3.5 | Triplet-like (t) | 4H |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the amide would be found significantly downfield. The aromatic carbons would give several signals in the 110-150 ppm range. The morpholine carbons and the methyl carbon would appear in the upfield, aliphatic region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C =O) | ~170 |

| Aromatic (C -NH₂) | ~145 |

| Aromatic (C -C=O) | ~135 |

| Aromatic (C -CH₃) | ~130 |

| Aromatic (C H) | ~115-125 |

| Morpholine (-O-C H₂-) | ~66 |

| Morpholine (-N-C H₂-) | ~45 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. libretexts.org The spectrum of this compound would exhibit characteristic peaks for its primary amine, tertiary amide, and aromatic functionalities. wpmucdn.comspectroscopyonline.com

The primary aromatic amine would show two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. wpmucdn.com The tertiary amide is characterized by a very strong C=O stretching absorption between 1630 and 1680 cm⁻¹. spectroscopyonline.comacs.org The C-O-C ether linkage within the morpholine ring would produce a strong C-O stretching band around 1115 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretches are typically observed just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Tertiary Amide | C=O Stretch | 1630 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Amine | N-H Bend (scissoring) | 1590 - 1650 | Medium |

| Amide/Aniline | C-N Stretch | 1250 - 1350 | Medium-Strong |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org The molecular formula of this compound is C₁₂H₁₆N₂O₂, giving it a precise molecular weight of approximately 220.27 g/mol .

Under electron ionization (EI-MS), the molecule would first form a molecular ion (M⁺˙) at m/z 220. The most characteristic fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage). unl.ptnih.govrsc.org This would lead to two primary fragmentation routes for this molecule:

Formation of the (3-amino-4-methylphenyl)acylium ion.

Formation of a morpholine-derived cation.

The most likely and abundant fragment would result from the formation of the resonance-stabilized acylium ion.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 220 | [C₁₂H₁₆N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [C₈H₈NO]⁺ | (3-amino-4-methylphenyl)acylium ion, from cleavage of the C-N amide bond |

| 86 | [C₄H₈NO]⁺ | Morpholine-carbonyl fragment ion |

X-ray Absorption Spectroscopy (XAS) for Elucidating Electronic Structure in Catalytic Systems

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. rsc.orgnih.gov This method is particularly valuable for studying catalytic systems, where understanding the oxidation state and coordination environment of a metal center is crucial to unraveling reaction mechanisms. mdpi.comresearchgate.net While specific XAS studies on catalytic systems incorporating this compound are not extensively documented in publicly available literature, the principles of the technique illustrate its potential utility.

XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comresearchgate.net The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. nih.govmdpi.com For instance, if this compound were used as a ligand in a metal-based catalyst, XANES could be employed to monitor changes in the metal's electronic state during a catalytic cycle. mdpi.com The pre-edge features in a XANES spectrum are particularly sensitive to the geometry and electronic structure of the metal ion. nih.gov

The EXAFS region, on the other hand, yields information about the number, type, and distance of neighboring atoms to the absorbing atom. mdpi.comresearchgate.net This data is crucial for determining the precise coordination environment. In a hypothetical catalytic complex involving this compound, EXAFS could elucidate how the ligand binds to the metal center and how this structure might change upon substrate binding or product release. High-resolution techniques, such as High-Energy Resolution Fluorescence Detected XAS (HERFD-XAS), can provide even sharper spectral features, enabling a more precise assignment and interpretation of the electronic structure. rsc.orgnih.gov

The application of XAS, particularly solution-phase XAS, allows for the analysis of catalytically active species under conditions that closely mimic the actual reaction environment, providing direct information on the active species in solution. mdpi.comresearchgate.net This is a significant advantage over crystallographic methods, which are limited to the solid state.

Chemoinformatic Analysis for Molecular Diversity and Chemical Space Exploration

Chemoinformatic analysis is essential for understanding the molecular diversity and exploring the chemical space occupied by a library of compounds. nih.gov For derivatives of this compound, these methods can quantify their structural and physicochemical properties, comparing them to known drugs or other compound libraries to assess their potential for biological activity. nih.govmdpi.com

Diversity-Oriented Synthesis (DOS) aims to systematically explore chemical space by generating structurally diverse molecules. nih.govresearchgate.net The morpholine scaffold, a key feature of this compound, is a valuable building block in DOS due to its frequent appearance in biologically active compounds and its potential for creating sp3-rich, complex molecules. nih.govresearchgate.net

To analyze the chemical space of a library of morpholine-containing compounds, various molecular descriptors are calculated. These can include properties related to size, shape, polarity, and aromaticity. researchgate.net Techniques like Principal Component Analysis (PCA) are then used to reduce the dimensionality of this data, allowing for visualization of the chemical space occupied by the library. researchgate.net A PCA plot can reveal how structurally diverse a set of compounds is and how it compares to other collections, such as known drugs or natural products. mdpi.comresearchgate.net

Another tool for analyzing molecular shape is the Principal Moment of Inertia (PMI) plot. nih.gov This analysis helps to characterize the three-dimensional shape of molecules, classifying them as rod-like, disc-like, or spherical. Such information is crucial as molecular shape significantly influences biological activity. mdpi.com

The table below presents a hypothetical chemoinformatic analysis of a small library of derivatives based on the this compound scaffold, illustrating the types of descriptors used in such studies.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Fraction of sp³ carbons (Fsp³) | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

| Derivative 1 | 234.28 | 1.85 | 52.8 | 0.54 | -0.25 | 1.15 |

| Derivative 2 | 248.31 | 2.10 | 52.8 | 0.57 | -0.18 | 1.20 |

| Derivative 3 | 262.34 | 2.35 | 52.8 | 0.60 | -0.11 | 1.25 |

| Derivative 4 | 276.36 | 2.60 | 61.9 | 0.55 | 0.05 | 0.95 |

| Derivative 5 | 290.39 | 2.85 | 61.9 | 0.58 | 0.12 | 1.00 |

This chemoinformatic approach allows researchers to rationally design and expand compound libraries, ensuring broad coverage of chemical space and increasing the probability of discovering molecules with desired biological activities. nih.govmdpi.com

Applications in Advanced Organic Synthesis

Utilization as Synthetic Intermediates for Complex Molecular Architectures

The bifunctional nature of 2-Methyl-5-(morpholine-4-carbonyl)aniline, possessing both a nucleophilic amino group and an aromatic ring that can be further functionalized, makes it an ideal synthetic intermediate. The primary amine is amenable to a wide range of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse substituents. The methyl group on the benzene (B151609) ring can influence the regioselectivity of electrophilic aromatic substitution reactions, while the entire aniline (B41778) moiety can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig and Suzuki couplings. The morpholine (B109124) amide group, while generally stable, can be used to modulate the electronic properties and solubility of the molecule and its derivatives. These features enable its use in the systematic assembly of intricate, multi-component molecules.

Precursors for Diverse Heterocyclic Systems

The aniline core of this compound is a classic precursor for the synthesis of a multitude of nitrogen-containing heterocyclic systems. These heterocycles are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Quinolines, a class of heterocyclic aromatic compounds, can be synthesized through various condensation reactions involving anilines. The presence of the aniline functional group in this compound allows it to be a suitable starting material for several established quinoline (B57606) syntheses. jptcp.comorganic-chemistry.org These methods typically involve the reaction of the aniline with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters, followed by an acid-catalyzed cyclization and dehydration/oxidation sequence. jptcp.comiipseries.org The substituents on the resulting quinoline ring can be controlled by the choice of the reaction partner.

Table 1: Classic Quinoline Synthesis Methods Applicable to Anilines

| Synthesis Name | Reactants with Aniline | Resulting Product |

|---|---|---|

| Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Quinoline |

| Doebner-von Miller Reaction | α,β-Unsaturated aldehydes or ketones | Substituted Quinolines |

| Combes Synthesis | 1,3-Dicarbonyl compounds | Substituted Quinolines |

| Conrad–Limpach Synthesis | β-Ketoesters | 4-Hydroxyquinolines |

| Friedländer Synthesis | o-Aminoaryl aldehyde or ketone and a compound with an α-methylene group | Substituted Quinolines iipseries.org |

Oxindoles are another important class of heterocyclic compounds with significant biological activities. A common synthetic route to oxindoles involves the manipulation of anilines. google.com For instance, anilines can be converted into N-haloanilines, which then react with β-thio carboxylic esters or amides. This sequence initiates a rearrangement and cyclization process to yield 3-thio-ether-2-oxindoles, which can be subsequently reduced to the corresponding oxindole (B195798). google.com The application of this methodology to this compound would lead to the formation of novel, highly functionalized oxindole structures.

Spiro compounds, which contain two rings connected by a single common atom, are of growing interest due to their unique three-dimensional structures. nih.gov Anilines are valuable precursors for certain spirocyclic systems. For example, the reaction of anilines with isatins can lead to the formation of spiro[indoline-3,2'-quinazoline] derivatives through a condensation and cyclization cascade. mdpi.com The amino group of this compound can act as the key nucleophile in such transformations, enabling the construction of complex spiro architectures that incorporate the morpholine amide moiety. mdpi.com

Building Blocks for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgnih.gov The structure of this compound is well-suited for DOS strategies. It contains a rigid aromatic core and multiple points for diversification. The primary amine can be reacted with a wide array of aldehydes, carboxylic acids, isocyanates, and sulfonyl chlorides to introduce appendage diversity. nih.gov Furthermore, the aromatic ring can undergo various C-H functionalization or cross-coupling reactions to introduce additional complexity. The morpholine ring itself can be considered a desirable feature, often found in bioactive molecules, contributing to favorable physicochemical properties. chemrxiv.orgresearchgate.net This multi-faceted reactivity allows for the rapid generation of a library of related but structurally distinct compounds from a single, common intermediate. mdpi.com

Future Perspectives and Research Challenges

Development of Greener and More Sustainable Synthetic Pathways

The traditional multi-step syntheses for substituted anilines and morpholine (B109124) derivatives often rely on harsh reagents, expensive metal catalysts, and generate significant chemical waste. A key future objective is the development of environmentally benign and economically viable synthetic routes.

Biocatalysis: Chemoenzymatic methods offer a promising sustainable alternative to traditional chemical synthesis. acs.org The use of immobilized enzymes, such as nitroreductases, can facilitate the reduction of nitroaromatic precursors to anilines under mild, aqueous conditions, avoiding high pressures, temperatures, and heavy metal catalysts. acs.org This approach could be adapted for the synthesis of the aniline (B41778) core of the target molecule.

Novel Reagents: The use of reagents like ethylene (B1197577) sulfate (B86663) for the synthesis of morpholines from 1,2-amino alcohols represents a move towards more efficient, redox-neutral processes. chemrxiv.orgorganic-chemistry.org This method can bypass the multiple steps typically required for morpholine ring formation. chemrxiv.org

Alternative Feedstocks: Research into synthesizing anilines from non-traditional starting materials, such as cyclohexanones or benzyl (B1604629) azides, opens new avenues for sustainable production. chemrxiv.orgbohrium.com For instance, a palladium-catalyzed system using ethylene has been shown to convert substituted cyclohexanones into anilines. bohrium.comacs.org

| Synthesis Strategy | Key Advantages | Relevant Precursors for Target Compound |

| Chemoenzymatic Reduction | Avoids high temp/pressure & heavy metals; high chemoselectivity. acs.org | Substituted nitrobenzene |

| Ethylene Sulfate Annulation | Redox-neutral; fewer steps; high yields. chemrxiv.org | 1,2-amino alcohols |

| Pd/C–Ethylene System | Utilizes cyclohexanone (B45756) feedstocks. bohrium.comacs.org | Substituted cyclohexanones |

| Benzyl Azide Conversion | Novel synthetic method. chemrxiv.org | Substituted benzyl azides |

Expanding the Scope of Functionalization Reactions on Aromatic Amines

The aromatic amine core of 2-Methyl-5-(morpholine-4-carbonyl)aniline is a hub for further chemical modification. The amino group is a strong activating group, directing electrophilic aromatic substitution (EAS) to the ortho and para positions. numberanalytics.comnumberanalytics.comlibretexts.org Future research will likely focus on exploiting this inherent reactivity to create a diverse library of derivatives.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like halogenation, nitration, and sulfonation can be explored to functionalize the positions ortho to the amino group. slideshare.net Given the high reactivity of arylamines, controlling these reactions to prevent over-substitution or side reactions is a key challenge. libretexts.org

C-H Amination: Direct catalytic C-H amination represents a highly atom-economical method to install additional nitrogen-containing functional groups onto the aromatic ring, providing access to privileged structures in materials and medicinal chemistry. acs.org

Coupling Reactions: The amino group can be converted into a diazonium salt, which is a versatile intermediate for a wide array of Sandmeyer and coupling reactions, allowing the introduction of halides, cyano groups, and other functionalities. numberanalytics.comlibretexts.org

Photocatalysis: Light-mediated reactions provide mild and selective methods for amine functionalization, offering alternative pathways that may not be accessible through traditional thermal methods. nih.gov

| Reaction Type | Potential Functionalization Site | Key Challenge/Opportunity |

| Electrophilic Substitution | Ortho to -NH2 group | Controlling selectivity and preventing over-reaction. numberanalytics.comlibretexts.org |

| C-H Amination | Aromatic C-H bonds | Developing selective catalysts for direct functionalization. acs.org |

| Diazonium Salt Reactions | Replacement of -NH2 group | Accessing a wide variety of substituents. numberanalytics.com |

| Photocatalytic Functionalization | α-amino position (if applicable) | Achieving novel regioselectivity under mild conditions. nih.gov |

Rational Design of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis and functionalization of the target molecule. Future progress will depend on the rational design of new catalytic systems that offer superior performance in terms of yield, selectivity, and sustainability.

Amide Bond Formation: While many methods exist for forming the amide bond between the aniline and morpholine moieties, catalytic direct amidation is a highly desirable green alternative that produces only water as a byproduct. catalyticamidation.info Developing robust catalysts, such as those based on boron or other earth-abundant metals, that can operate under mild conditions is an ongoing challenge. catalyticamidation.info

Selective Amination: Catalyst-controlled reductive amination and C-H amination reactions require sophisticated catalyst design to control regio- and stereoselectivity. acs.orgjocpr.com Transition metal complexes (e.g., based on palladium, rhodium, ruthenium) are often employed, and fine-tuning of ligands is crucial for optimizing their performance. jocpr.comnih.govresearchgate.net

Hydrogenation/Dehydrogenation: Catalysts like Palladium on carbon (Pd/C) are effective for aromatization reactions in aniline synthesis. bohrium.comacs.org Designing catalysts that can perform these transformations more efficiently, perhaps using non-precious metals or operating under aerobic conditions, is a key research goal.

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The complexity of chemical synthesis and optimization can be addressed by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery of novel reactions and refine existing processes with high efficiency.

Reaction Prediction: ML models, particularly neural networks and graph-based approaches, can be trained on vast reaction databases to predict the outcomes of unknown reactions and suggest novel synthetic pathways. beilstein-journals.orgsaiwa.ai This can help identify more efficient routes to this compound and its derivatives.

Condition Optimization: AI algorithms can systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. sinodoschemistry.com This significantly reduces the experimental burden compared to traditional trial-and-error approaches. beilstein-journals.org

Catalyst Design: AI can be used to correlate catalyst structures with their performance, guiding the in-silico design of new, more effective catalysts for specific transformations like selective amidation or C-H functionalization.

| AI/ML Application | Objective | Potential Impact on Research |

| Retrosynthesis Planning | Discover novel and efficient synthetic routes. | Reduced development time and cost. beilstein-journals.org |

| Reaction Optimization | Maximize product yield and selectivity. | Higher efficiency and less waste. sinodoschemistry.com |

| Catalyst Discovery | Design catalysts with enhanced performance. | Accelerated development of selective and sustainable processes. |

| Property Prediction | Forecast the properties of new derivatives. | Prioritize synthesis of high-potential molecules. saiwa.ai |

Exploration of Novel Reactivity Patterns for the Morpholine-Aniline-Amide Scaffold

The unique combination of the electron-rich aniline, the versatile morpholine heterocycle, and the stable amide linker within one molecule creates opportunities for discovering novel reactivity. The interplay between these functional groups could lead to unique intramolecular cyclizations, rearrangements, or participation in multi-component reactions.

Future research could investigate the potential for the scaffold to act as a building block in the synthesis of more complex heterocyclic systems. For example, the aniline nitrogen and the amide oxygen could potentially coordinate to metal centers, influencing the molecule's catalytic activity or directing subsequent functionalization reactions in unique ways. The morpholine ring, while generally stable, can also participate in ring-opening or modification reactions under specific conditions. Exploring these possibilities could unlock new applications for this class of compounds in materials science and drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-methyl-5-(morpholine-4-carbonyl)aniline, and how are intermediates purified?

- Methodology : The compound is typically synthesized via amide coupling between 5-amino-2-methylaniline and morpholine-4-carbonyl chloride. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures intermediate purity. Enamine Ltd’s protocols for analogous aniline derivatives suggest using Schlenk techniques to exclude moisture during morpholine incorporation .

- Challenges : Competing side reactions (e.g., over-acylation) require precise stoichiometry. Evidence from CRC Handbook highlights the need for low-temperature (-10°C) acylation to suppress byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Techniques :

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm, para to the amine), methyl group (δ 2.3 ppm, singlet), and morpholine carbons (δ 66–68 ppm for N-CO, δ 45–50 ppm for ring carbons).

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-N (~1350 cm⁻¹) confirm functional groups.

- HRMS : Exact mass (calc. for C₁₃H₁₅N₂O₂: 241.1082) validates molecular integrity.

- Validation : Cross-referencing with similar morpholine-aniline hybrids in (e.g., cyclohexanol derivatives) ensures spectral interpretation accuracy .

Advanced Research Questions

Q. How does the morpholine-4-carbonyl group influence electronic properties in electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insight : The electron-withdrawing carbonyl group deactivates the aromatic ring, directing EAS to the meta position relative to the amine. Computational studies (DFT, B3LYP/6-31G*) predict a Hammett σₚ value of +0.45 for the substituent, corroborated by experimental nitration data showing <10% ortho/para products .

- Experimental Design : Competitive reactions with nitrobenzene analogs () quantify substituent effects using kinetic isotope effects or deuterated solvents .

Q. What degradation pathways occur under UV irradiation, and how can intermediates be characterized?

- Photodegradation : Under simulated solar radiation (Box-Behnken experimental design, 300W Xe lamp), the morpholine ring undergoes oxidative cleavage to form 5-amino-2-methylbenzoic acid. LC-MS/MS identifies transient intermediates (e.g., hydroxylated morpholine derivatives) .

- Optimization : Response surface methodology (RSM) optimizes variables like pH and catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄ in ) to minimize half-life .

Q. What computational models predict solubility in mixed solvent systems?

- COSMO-RS Simulations : Predict logP values (experimental: 1.8±0.2) and solubility in DMSO/water mixtures. Validation against experimental data (e.g., for aniline analogs) refines solvation parameters .

- Applications : Guides formulation for biological assays; 10% DMSO/water achieves >90% solubility at 25°C .

Q. How is this compound utilized in multi-step syntheses of kinase inhibitors?

- Case Study : As a building block, the morpholine moiety enhances target binding to ATP pockets. Pd-catalyzed Suzuki coupling () links it to pyridinyl boronate esters, yielding precursors for JAK2 inhibitors. Kinetic studies show 3-fold improved IC₅₀ over non-morpholine analogs .

Methodological Considerations

Q. What safety protocols are critical for handling morpholine-aniline derivatives?

- Precautions : Use fume hoods (TLV 5 ppm for morpholine vapors), nitrile gloves, and closed-system purification to minimize exposure. Aniline derivatives require monitoring for methemoglobinemia ( recommends periodic blood tests for lab personnel) .

Q. How can conflicting NMR data for morpholine conformers be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.